![molecular formula C7H5BrN2S B577378 7-Amino-3-bromo-thieno[2,3-C]pyridine CAS No. 1326715-27-8](/img/structure/B577378.png)

7-Amino-3-bromo-thieno[2,3-C]pyridine

Descripción general

Descripción

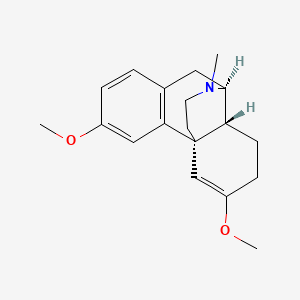

“7-Amino-3-bromo-thieno[2,3-C]pyridine” is a chemical compound with the linear formula C7H4BrNS . It is a derivative of thieno[2,3-c]pyridine, a bicyclic heteroaromatic compound .

Molecular Structure Analysis

The molecular structure of “7-Amino-3-bromo-thieno[2,3-C]pyridine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-3-bromo-thieno[2,3-C]pyridine” can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and structure of the molecule .

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

- Thieno[2,3-b]pyridines, including derivatives like 7-Amino-3-bromo-thieno[2,3-C]pyridine, have been explored for various synthetic routes and chemical transformations. Research shows that these compounds can undergo a range of reactions, including oxidation, nitration, chlorination, bromination, and formation of adducts, leading to a variety of derivatives useful in different chemical contexts (Klemm et al., 1985).

Antiproliferative Properties 2. Certain thieno[2,3-b]pyridine derivatives have shown antiproliferative effects in various studies. For instance, some compounds were evaluated for their action against human breast cancer and nonmalignant cell lines, indicating their potential in cancer research and therapy (Atapour-Mashhad et al., 2017).

Application in Dye Synthesis 3. Thieno[2,3-b]pyridine derivatives have also been used in the synthesis of disperse dyes, demonstrating their utility in material science and textile applications. These dyes exhibit specific spectral characteristics and fastness properties, making them suitable for various industrial applications (Ho, 2005).

Fluorescence Studies for Potential Antitumor Applications 4. Studies on the photophysical properties of thieno[2,3-b]pyridine derivatives, including absorption and fluorescence in different solvents, have been conducted. These compounds were evaluated as potential antitumor compounds, suggesting their application in medicinal chemistry and drug development (Carvalho et al., 2013).

Synthesis and Biological Evaluation for Therapeutic Uses 5. Synthesis of thieno[2,3-b]pyridine derivatives has been pursued for potential biological and therapeutic applications, including anti-proliferative activity and interaction with key enzymes in human cancer cell lines. These studies highlight the role of thieno[2,3-b]pyridines in medicinal chemistry, particularly in designing drugs for cancer treatment (Haverkate et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 7-Amino-3-bromo-thieno[2,3-C]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in various cellular signaling pathways .

Mode of Action

7-Amino-3-bromo-thieno[2,3-C]pyridine interacts with its target, GRK2, by forming hydrogen bonds with the hinge region of the kinase . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2, thereby modulating the downstream signaling pathways .

Result of Action

The molecular and cellular effects of 7-Amino-3-bromo-thieno[2,3-C]pyridine’s action primarily involve the modulation of GPCR signaling due to the inhibition of GRK2 . This can potentially influence various cellular processes, including cell growth, differentiation, and immune response.

Propiedades

IUPAC Name |

3-bromothieno[2,3-c]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSYOJPMDVXZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CS2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothieno[2,3-c]pyridin-7-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]oxathiolane] (9CI)](/img/no-structure.png)

![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)